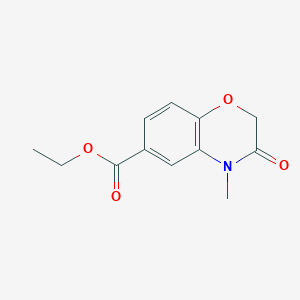

ethyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

Description

Ethyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate (molecular formula: C₁₁H₁₁NO₄, CAS: 604756-32-3, molecular weight: 221.22 g/mol) is a derivative of the 1,4-benzoxazine scaffold, a heterocyclic system notable for its pharmacological relevance, including calcium antagonism and antihypertensive activity . The compound features a 4-methyl group, a 3-oxo moiety, and an ethyl ester at position 6. Its structural attributes make it a valuable intermediate in medicinal chemistry and synthetic organic research .

Properties

IUPAC Name |

ethyl 4-methyl-3-oxo-1,4-benzoxazine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-3-16-12(15)8-4-5-10-9(6-8)13(2)11(14)7-17-10/h4-6H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLBQJBPHLKWTBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)OCC(=O)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol, under reflux conditions. The intermediate product undergoes cyclization to form the benzoxazine ring, followed by esterification to yield the final compound.

Industrial Production Methods

In an industrial setting, the production of ethyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis. Purification steps, including crystallization and chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The benzoxazine ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic reagents like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzoxazine ring, leading to a diverse array of derivatives.

Scientific Research Applications

Scientific Research Applications

Research into the biological activities of derivatives of ethyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate has shown promising results:

- Antimicrobial Activity: Studies indicate potential efficacy against various pathogens.

- Anticancer Properties: Some derivatives have demonstrated cytotoxic effects on cancer cell lines.

Case Study: A derivative of this compound was tested for its antimicrobial properties against Staphylococcus aureus and exhibited significant inhibition at low concentrations.

Medicine

The compound is being investigated as a pharmaceutical intermediate . Its structural characteristics allow for modifications that can lead to the development of novel drugs targeting specific diseases.

Research Findings:

A study explored the synthesis of analogs derived from ethyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate, focusing on their anti-inflammatory and analgesic effects. Some derivatives outperformed existing medications in preclinical trials .

Industry

In industrial applications, ethyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is being explored for use in the production of advanced materials:

- Polymers and Resins: Its unique structural properties make it suitable for creating high-performance materials.

Table 2: Potential Industrial Applications

| Application Area | Description |

|---|---|

| Polymer Production | Used as a monomer or additive to enhance material properties |

| Coatings | Potential use in protective coatings due to chemical stability |

Mechanism of Action

The mechanism of action of ethyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate involves its interaction with specific molecular targets. The benzoxazine ring can interact with enzymes or receptors, modulating their activity. The ester group may also play a role in the compound’s bioavailability and distribution within biological systems. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Pharmacological Potential

- The 1,4-benzoxazine core is associated with calcium antagonism and antihypertensive activity . Derivatives with electron-withdrawing groups (e.g., 8b’s chloro substituent) may enhance binding affinity to biological targets.

- The target compound’s 3-oxo group could mimic ketone-containing bioactive molecules, while the ethyl ester balances lipophilicity and metabolic stability.

Biological Activity

Ethyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is a compound belonging to the benzoxazine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and potential applications in pharmacology.

Chemical Structure and Properties

Ethyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate has a molecular formula of and a molecular weight of 277.27 g/mol. The compound features a benzoxazine ring system that contributes to its biological activity. Its structural formula can be represented as follows:

Anticancer Activity

Recent studies have highlighted the potential of benzoxazine derivatives as anticancer agents. A significant study demonstrated that compounds within this class exhibit potent anti-proliferative activities against various cancer cell lines. For instance, ethyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate showed an IC50 range of against prostate (PC-3), breast (MDA-MB-231), and pancreatic (MIA PaCa-2) cancer cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications on the benzoxazine scaffold significantly influence anticancer efficacy. Electron-donating groups at the para-position enhance activity compared to electron-withdrawing groups. The presence of hydroxyl groups also appears beneficial for anticancer activity due to potential hydrogen bonding interactions with target sites .

Antimicrobial Activity

In addition to anticancer properties, benzoxazine derivatives have demonstrated antimicrobial activity. A review indicated that various derivatives possess antifungal and antibacterial properties, making them suitable candidates for further development in treating infectious diseases . The mechanism of action often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways.

Case Studies

- Anticancer Evaluation : In a comprehensive study involving several synthesized benzoxazine derivatives, ethyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate was evaluated for its cytotoxic effects on multiple cancer cell lines. The results indicated significant inhibition of cell proliferation, particularly in hormone-dependent cancers .

- Antimicrobial Testing : A series of experiments assessed the antimicrobial efficacy of benzoxazine derivatives against common pathogens. Ethyl 4-methyl derivatives displayed notable activity against Gram-positive bacteria, suggesting potential therapeutic applications in treating bacterial infections .

Q & A

Q. Methodology :

- Spectroscopy : Use -NMR and -NMR to confirm the benzoxazine core and substituent positions. IR spectroscopy validates carbonyl (1740–1680 cm) and amine groups .

- Elemental Analysis : Compare calculated vs. observed C/H/N percentages (e.g., ±0.3% deviation) to confirm purity .

- Chromatography : Employ HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) .

- Melting Point : Determine experimentally (e.g., 98–100°C for analogs) as a purity indicator .

Basic: What in vitro assays are suitable for initial biological activity screening?

- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ATPase activity measured via malachite green phosphate detection) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC calculations .

- Antimicrobial Activity : Conduct disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced: How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved during structural elucidation?

- 2D NMR Techniques : Utilize HSQC and HMBC to assign ambiguous proton-carbon correlations, especially in crowded aromatic regions .

- X-ray Crystallography : Resolve tautomerism or regiochemistry disputes by determining the crystal structure .

- Isotopic Labeling : Introduce or labels to track nitrogen/oxygen participation in hydrogen bonding .

Advanced: What strategies mitigate side reactions (e.g., over-oxidation or dimerization) during synthesis?

- Temperature Control : Maintain reactions below 50°C to prevent ketone group degradation .

- Protecting Groups : Temporarily block reactive sites (e.g., amine groups with Boc) during esterification .

- Radical Scavengers : Add inhibitors like BHT (butylated hydroxytoluene) to suppress free-radical-mediated dimerization .

Advanced: How do structural modifications (e.g., halogenation or methyl group substitution) influence bioactivity?

Q. Case Study :

Advanced: What computational methods predict the compound’s reactivity or protein interactions?

- Molecular Docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR), focusing on hydrogen bonds with Asp831 or hydrophobic interactions with Leu694 .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- MD Simulations : Model solvation effects in aqueous/PBS buffers to assess stability under physiological conditions .

Advanced: How can researchers assess the compound’s stability under varying pH or temperature conditions?

- Stress Testing : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, monitoring degradation via LC-MS .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C for analogs) .

- Surface Adsorption Studies : Use quartz crystal microbalance (QCM) to evaluate interactions with silica or polymer surfaces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.